Cas no 6957-84-2 (1,4-Benzenedicarboxamide,N1,N4-bis(2-methylphenyl)-)
6957-84-2 structure
Product Name:1,4-Benzenedicarboxamide,N1,N4-bis(2-methylphenyl)-
Numero CAS:6957-84-2
MF:C22H20N2O2
MW:344.406405448914
CID:525655
PubChem ID:248375
Update Time:2025-04-19
1,4-Benzenedicarboxamide,N1,N4-bis(2-methylphenyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,4-Benzenedicarboxamide,N1,N4-bis(2-methylphenyl)-
- o-Terephthalotoluidide
- (3-Hydroxypropyl)trimethylammonium iodide, terephtalate (2:1)
- AC1L1DOM
- Ammonium, (3-hydroxypropyl)trimethyl-, iodide diester with terephthalic acid
- AMMONIUM, (3-HYDROXYPROPYL)TRIMETHYL-, IODIDE, TEREPHTHALATE (2:1)
- I.S. 1561
- N,N'-Bis(m-methoxyphenyl)-terephthalamid
- N.N'-Bis-< 2
- PK 97
- Terephthalsaeure-bis-(3-trimethylammonio-propylester), Dijodid
- Terephthalsaeure-bis-(m-anisidid)
- Terephthalsaeure-bis-(o-toluidid)
- Cambridge id 5344778
- SR-01000390466-1
- Oprea1_005302
- NSC-65111
- SCHEMBL9055150
- Oprea1_475065
- SR-01000390466
- Z27793344
- NSC65111
- 6957-84-2
- N~1~,N~4~-bis(2-methylphenyl)terephthalamide
- DTXSID80989627
- N1,N4-bis(2-methylphenyl)benzene-1,4-dicarboxamide
- AKOS000727850
- N~1~,N~4~-Bis(2-methylphenyl)benzene-1,4-dicarboxamide
-
- Inchi: 1S/C22H20N2O2/c1-15-7-3-5-9-19(15)23-21(25)17-11-13-18(14-12-17)22(26)24-20-10-6-4-8-16(20)2/h3-14H,1-2H3,(H,23,25)(H,24,26)
- Chiave InChI: NQDLWWKEAPRXNA-UHFFFAOYSA-N
- Sorrisi: O=C(C1C=CC(=CC=1)C(NC1C=CC=CC=1C)=O)NC1C=CC=CC=1C
Proprietà calcolate
- Massa esatta: 344.1526
- Massa monoisotopica: 344.152
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 26
- Conta legami ruotabili: 4
- Complessità: 441
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.3
- Superficie polare topologica: 58.2Ų
Proprietà sperimentali
- Densità: 1.231
- Punto di ebollizione: 403.7°Cat760mmHg
- Punto di infiammabilità: 112.6°C
- Indice di rifrazione: 1.674
- PSA: 58.2
- LogP: 4.95400
1,4-Benzenedicarboxamide,N1,N4-bis(2-methylphenyl)- Letteratura correlata
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
4. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
6957-84-2 (1,4-Benzenedicarboxamide,N1,N4-bis(2-methylphenyl)-) Prodotti correlati
- 785-30-8(4-amino-N-(4-aminophenyl)benzamide)
- 93-98-1(N-Phenylbenzamide)
- 17625-83-1(4’-Aminobenzanilide)
- 22312-62-5(2-Amino-N-(3-methylphenyl)benzamide)
- 23099-05-0(3-Methylbenzanilide)
- 4424-17-3(2-Amino-N-phenylbenzamide)
- 74441-06-8(p-Aminobenzoylbenzamide)
- 782-45-6(4-Amino-N-phenylbenzamide)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
Fornitori consigliati
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso